A Spectroscopic Investigation of 3-(1,3-Dioxolan-2-ylmethyl)benzoic Acid: A Technical Guide for Researchers
A Spectroscopic Investigation of 3-(1,3-Dioxolan-2-ylmethyl)benzoic Acid: A Technical Guide for Researchers
Molecular Structure and Spectroscopic Rationale
A thorough understanding of the molecular structure of 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid is paramount for the accurate prediction and interpretation of its spectral data. The molecule is comprised of three key functional groups: a meta-substituted benzene ring, a carboxylic acid group, and a dioxolane ring linked by a methylene bridge. Each of these components will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a detailed structural elucidation.
The choice of spectroscopic methods is dictated by the need to probe different aspects of the molecular architecture. ¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon-hydrogen framework and the chemical environment of each atom. IR spectroscopy will identify the key functional groups based on their vibrational frequencies. Finally, mass spectrometry will determine the molecular weight and provide insights into the fragmentation patterns, further confirming the structure.
Molecular Structure of 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid
Caption: Chemical structure of 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid.
Predicted ¹H and ¹³C NMR Spectral Data
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. The predicted chemical shifts for 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid are based on the analysis of similar compounds found in the literature.[1][2]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the methine proton of the dioxolane ring, and the dioxolane methylene protons. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (H-2, H-4, H-5, H-6) | 7.3 - 8.1 | Multiplet | 4H |
| Dioxolane Methine (-CH-) | ~5.0 | Triplet | 1H |
| Dioxolane Methylene (-O-CH₂-CH₂-O-) | ~3.9 | Multiplet | 4H |
| Methylene Bridge (-CH₂-) | ~3.1 | Doublet | 2H |
Rationale for Predictions:
-
Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating alkyl-dioxolane substituent. This will lead to a complex multiplet in the aromatic region.
-
Dioxolane Protons: The methine proton of the dioxolane ring is expected to be a triplet due to coupling with the adjacent methylene bridge protons. The four methylene protons of the dioxolane ring are expected to be in a similar chemical environment, leading to a multiplet.[3][4]
-
Methylene Bridge: The protons of the methylene bridge will appear as a doublet due to coupling with the methine proton of the dioxolane ring.
-
Carboxylic Acid Proton: The acidic proton is highly deshielded and often exchanges with residual water in the solvent, resulting in a broad signal.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the meta-substitution pattern, all aromatic carbons are expected to be chemically distinct.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 168 - 173 |
| Aromatic (C-1, C-3) | 130 - 135 |
| Aromatic (C-2, C-4, C-5, C-6) | 128 - 132 |
| Dioxolane Methine (-C H-) | 102 - 105 |
| Dioxolane Methylene (-O-C H₂-C H₂-O-) | 64 - 66 |
| Methylene Bridge (-C H₂-) | 38 - 42 |
Rationale for Predictions:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[5][6]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the substituents (C-1 and C-3) will have distinct chemical shifts from the other aromatic carbons.[7]
-
Dioxolane Carbons: The methine carbon of the acetal is characteristically found around 100-105 ppm. The methylene carbons of the dioxolane ring are shielded and appear further upfield.
-
Methylene Bridge Carbon: The methylene bridge carbon will have a chemical shift typical for an alkyl carbon attached to an aromatic ring and a dioxolane moiety.
Predicted Infrared (IR) Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption frequencies for 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid are based on the characteristic vibrations of its constituent functional groups.[8][9]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-O Stretch (Dioxolane and Carboxylic Acid) | 1050 - 1300 | Strong (multiple bands) |
| C-H Bend (Aromatic, meta-disubstituted) | 690 - 710 and 810 - 850 | Strong |
Rationale for Predictions:
-
O-H Stretch: The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[10]
-
C=O Stretch: The carbonyl stretch of an aromatic carboxylic acid is a strong, sharp band.
-
C-O Stretches: The spectrum will show strong absorptions corresponding to the C-O stretching vibrations of the dioxolane ring and the carboxylic acid.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region are characteristic of the substitution pattern on the benzene ring. For a meta-disubstituted ring, two strong bands are expected.[11]
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid (molecular formula: C₁₁H₁₂O₄), the predicted molecular weight is approximately 208.21 g/mol .
Predicted Fragmentation Pathway:
Caption: Predicted electron ionization (EI) mass spectrometry fragmentation pathway.
Rationale for Predictions:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 208.
-
Loss of a Hydrogen Radical: A peak at m/z 207 ([M-H]⁺) corresponding to the loss of a hydrogen atom is possible.
-
Loss of the Carboxyl Group: A significant fragment at m/z 163 ([M-COOH]⁺) due to the loss of the carboxylic acid radical is anticipated.[12]
-
Formation of the Benzoyl Cation: Cleavage of the bond between the methylene bridge and the aromatic ring can lead to the formation of a fragment at m/z 123, which can then lose water to form the stable benzoyl cation at m/z 105.[13]
-
Phenyl Cation: The benzoyl cation can further lose carbon monoxide to form the phenyl cation at m/z 77.[12]
-
Tropylium Ion: Rearrangement and cleavage can lead to the formation of the tropylium ion at m/z 91, a common fragment for compounds containing a benzyl group.
-
Dioxolane Fragment: Cleavage of the bond between the methylene bridge and the dioxolane ring can result in a fragment at m/z 73, corresponding to the dioxolanylmethyl cation.[14]
Experimental Protocols
To obtain the actual spectral data for 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid, the following standard experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and report the frequencies of the major absorption bands.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid. By leveraging established spectroscopic principles and data from analogous compounds, researchers can use this guide as a valuable reference for the characterization and identification of this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. The combination of these spectroscopic techniques provides a powerful and self-validating system for the unambiguous structural elucidation of 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid and related compounds.
References
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Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of benzoic acid. Retrieved from [Link]
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Martins, A. F., et al. (2012). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. PubMed. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Mizyuk, V., et al. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
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Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]
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MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]
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